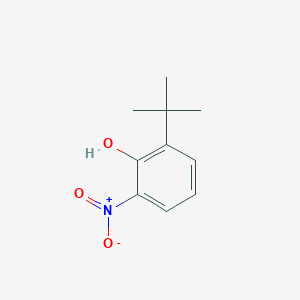

2-Tert-butyl-6-nitrophenol

Übersicht

Beschreibung

2-Tert-butyl-6-nitrophenol is an organic compound with the molecular formula C10H13NO3 . It is a solid or liquid substance and its CAS Number is 18515-04-3 .

Synthesis Analysis

The synthesis of 2,6-di-tert-butylphenol, a related compound, has been reported in the literature. It was synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . Another method involves the acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis

The linear formula of this compound is C10H13NO3 . The molecular weight is 195.22 .Physical And Chemical Properties Analysis

This compound is a solid or liquid substance . It should be stored in a dark place, sealed in dry, at 2-8C .Wissenschaftliche Forschungsanwendungen

Synthesis and Analytical Characterization

2-Tert-butyl-6-nitrophenol (DBNP) is primarily synthesized for research purposes, as it is not commercially available. The synthesis involves an electrophilic aromatic substitution process using NO2 on a 2,6-di-tert-butylphenol (DBP) precursor. This compound is of interest due to its potential as a powerful uncoupler of ATP-generating oxidative phosphorylation, making it relevant in studies exploring cellular energy mechanisms. The synthesis method aims to achieve high purity and yield, which is crucial for subsequent toxicity and analytical studies. Its physical and spectral characterization encompasses various techniques, including X-ray crystallography, GC-MS spectrometry, and NMR spectroscopy, providing a comprehensive understanding of its chemical properties (Rivera‐Nevares et al., 1995).

Environmental Monitoring and Soil Analysis

In environmental research, this compound is detected as a contaminant in soil. The development of analytical methods to quantify such nitrophenols in environmental samples is essential for monitoring and understanding their impact. Techniques like gas chromatography and capillary electrophoresis are used for these purposes, demonstrating the compound's relevance in environmental toxicology and pollution studies (Vozňáková et al., 1996).

Metal Complex Chemistry

This compound is involved in the study of metal complexes, particularly with copper and zinc. Its bulky structure forms complexes with metal ions, providing insights into ligand-metal interactions. These studies are significant in understanding biological and chemical catalysis, and the steric effects of ligands on metal coordination chemistry. This aspect of research is crucial for developing new catalysts and understanding enzyme mechanisms (Porter et al., 2017).

Antioxidant Studies

The compound is also a focus in the field of antioxidants. Its potential for radical scavenging and interactions with other antioxidant molecules are of interest in polymer chemistry and material science. Understanding the behavior of such nitrophenols as antioxidants can lead to the development of new materials with improved stability and longevity (Carloni et al., 1993).

Industrial Applications

In industrial applications, this compound is explored for its role in the stabilization of fuels and oils. Its transformation during combustion processes and the formation of derivative compounds are studied to assess the safety and environmental impact of such additives in fuels (Jensen et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as tert-butanol have been shown to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, and signal transduction.

Mode of Action

It’s known that tert-butanol, a related compound, can abstract acidic protons from substrates, inhibiting the group from participating in nucleophilic substitution . This suggests that 2-(tert-Butyl)-6-nitrophenol might interact with its targets in a similar manner, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

For instance, tert-butanol has been implicated in the modulation of pathways involving enzymes like Ribonuclease pancreatic and Triosephosphate isomerase . These enzymes are involved in critical biological processes such as RNA degradation and glycolysis, respectively.

Pharmacokinetics

It’s known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the route of exposure could significantly impact the bioavailability of 2-(tert-Butyl)-6-nitrophenol.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) have been shown to have some negative health effects on lab animals at very high doses, such as producing precursors to stomach tumors and damage to dna . This suggests that 2-(tert-Butyl)-6-nitrophenol might have similar effects at high concentrations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(tert-Butyl)-6-nitrophenol. For instance, the cytotoxic effects of different environmental factors, including cooking oil fumes (COFs), haze (PM 2.5), and cigarette smoke (CS), on epidermal HaCaT cells and dermal fibroblast (FB) cells have been studied . These factors could potentially interact with 2-(tert-Butyl)-6-nitrophenol, altering its stability, efficacy, and potential toxicity.

Eigenschaften

IUPAC Name |

2-tert-butyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGBGYYGJIJQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

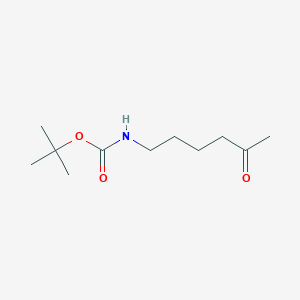

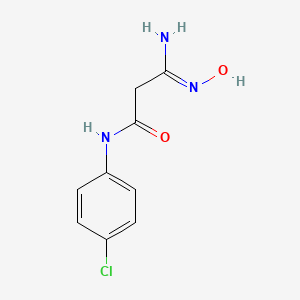

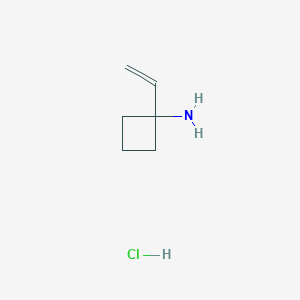

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)

![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)

![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)

![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)

![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)